D-fructofuranose 1,6-bisphosphate

概要

説明

フルクトース 1,6-二リン酸: は、解糖系における代謝経路において重要な役割を果たす解糖中間体です。 フルクトース 6-リン酸のリン酸化により生成され、その後グリセルアルデヒド 3-リン酸とジヒドロキシアセトンリン酸に分解されます 。この化合物は細胞エネルギー生成に不可欠であり、さまざまな医学的状態における潜在的な治療的用途について研究されています。

準備方法

合成経路と反応条件: フルクトース 1,6-二リン酸は、アデノシン三リン酸(ATP)をリン酸供与体として使用して、フルクトース 6-リン酸をリン酸化することにより合成できます。 この反応は、生理的条件下で酵素ホスホフルクトキナーゼ-1(PFK-1)によって触媒されます 。

工業的生産方法: フルクトース 1,6-二リン酸の工業的生産には、酵母を用いた生物学的発酵プロセスが用いられます。 この化合物は、発酵液から不溶性塩として沈殿させ、その後、クロマトグラフィーと分子濾過によって精製して、高純度の溶液を得ます 。

化学反応の分析

反応の種類: フルクトース 1,6-二リン酸は、次のようないくつかの種類の化学反応を受けます。

リン酸化: フルクトース 6-リン酸からフルクトース 1,6-二リン酸への変換。

加水分解: グリセルアルデヒド 3-リン酸とジヒドロキシアセトンリン酸への分解。

異性化: 特定の条件下で他の糖リン酸への変換

一般的な試薬と条件:

リン酸化: ATPと酵素ホスホフルクトキナーゼ-1が必要です。

加水分解: アルドラーゼやその他の解糖系酵素によって触媒されます。

生成される主な生成物:

- グリセルアルデヒド 3-リン酸

- ジヒドロキシアセトンリン酸

科学研究への応用

フルクトース 1,6-二リン酸は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Fructose 1,6-diphosphate has a wide range of scientific research applications, including:

- Chemistry: Used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase .

- Biology: Plays a role in glycolysis and energy metabolism, making it a valuable compound for studying cellular processes .

- Medicine: Investigated for its potential therapeutic effects in conditions like ischemia and hypoxia. It has been shown to protect tissues by enhancing anaerobic glycolysis and reducing oxidative stress .

- Industry: Utilized in the production of pharmaceuticals and as an active ingredient in cosmetics for its protective effects against UV-induced skin damage .

作用機序

フルクトース 1,6-二リン酸は、解糖系に関与することによりその効果を発揮します。ATP産生に不可欠な高エネルギー中間体を生成するためにリン酸化されます。 この化合物は、細胞膜を安定化させ、活性酸素の生成を阻害し、キサンチンデヒドロゲナーゼ/オキシダーゼ比を適切に維持することにより、組織を虚血性損傷から保護します 。

類似化合物との比較

類似化合物:

- フルクトース 6-リン酸

- フルクトース 2,6-二リン酸

- グルコース 6-リン酸

比較: フルクトース 1,6-二リン酸は、解糖系における重要な中間体としての役割が独特で、ATP産生に直接貢献しています。 解糖系の初期段階に関与するフルクトース 6-リン酸やグルコース 6-リン酸とは異なり、フルクトース 1,6-二リン酸は、2つの3炭素分子への切断に特異的に関与するため、この経路における重要なポイントとなっています 。

生物活性

D-Fructofuranose 1,6-bisphosphate (F-1,6-BP) is a crucial metabolite in cellular metabolism, particularly in glycolysis and gluconeogenesis. This compound is a phosphorylated sugar that plays significant roles in energy production and metabolic regulation. This article explores its biological activities, mechanisms of action, and implications in health and disease.

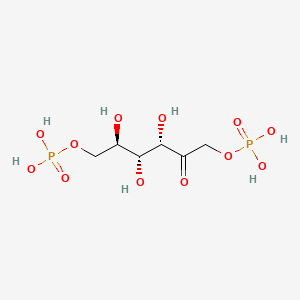

This compound is characterized by the presence of phosphate groups at the first and sixth carbon atoms of the fructose molecule. Its chemical formula is , with a molecular weight of approximately 340.1157 g/mol. This unique structure distinguishes it from other hexose phosphates and facilitates its specific biological functions.

Glycolysis

In glycolysis, F-1,6-BP is formed from fructose 6-phosphate through the action of phosphofructokinase (PFK), which utilizes ATP to add a phosphate group . F-1,6-BP serves as an allosteric activator for key glycolytic enzymes, including:

- Phosphofructokinase (PFK) : Enhances glycolytic flux.

- Pyruvate Kinase : Stimulates conversion of phosphoenolpyruvate to pyruvate .

This activation is critical for maintaining energy homeostasis within cells, particularly under conditions of high glucose availability.

Gluconeogenesis

Conversely, during gluconeogenesis, F-1,6-BP is hydrolyzed to fructose 6-phosphate by fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme . This reaction is pivotal for glucose synthesis from non-carbohydrate precursors. The regulation of FBPase activity by F-1,6-BP exemplifies the intricate balance between glycolysis and gluconeogenesis, preventing futile cycling of metabolites .

Allosteric Regulation

F-1,6-BP exhibits allosteric properties that influence various metabolic pathways. It acts as an allosteric activator of PFK and pyruvate kinase while inhibiting FBPase . The modulation of these enzymes by F-1,6-BP allows for rapid adjustments in metabolic flux based on cellular energy demands.

Cancer Metabolism

Recent studies have highlighted the role of F-1,6-BP in cancer metabolism, particularly its involvement in the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen .

A study demonstrated that elevated levels of F-1,6-BP activate Ras proteins through guanine nucleotide exchange factors like Sos1. This activation can lead to enhanced cell proliferation and survival under hypoxic conditions typical in tumors .

Neuroprotection

Research has shown that F-1,6-BP can provide neuroprotective effects during hypoxia or ischemia. In one study, pretreatment with F-1,6-BP preserved adenosine triphosphate (ATP) levels and minimized lactate accumulation during hypoxic stress . This protective mechanism suggests potential therapeutic applications for neurodegenerative diseases.

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Glycolytic Activator | Enhances activity of PFK and pyruvate kinase |

| Gluconeogenic Regulator | Inhibits FBPase to prevent futile cycling |

| Ras Activation | Stimulates oncogenic pathways in cancer cells |

| Neuroprotection | Preserves ATP levels during hypoxia |

特性

IUPAC Name |

[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGYGVWRKECFJ-ARQDHWQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048347 | |

| Record name | D-Fructose-1,6-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

94 mg/mL | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34693-15-7, 34378-77-3, 488-69-7 | |

| Record name | β-D-Fructose 1,6-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34693-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose-1,6-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fructose 1,6-bisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-fructose-1,6-diphosphate?

A1: D-fructose-1,6-diphosphate has a molecular formula of C6H14O12P2 and a molecular weight of 340.12 g/mol.

Q2: In what forms does D-fructose-1,6-diphosphate exist in aqueous solution?

A2: In aqueous solution, D-fructose-1,6-diphosphate exists as an equilibrium mixture of approximately 20% α-D-fructofuranose 1,6-bisphosphate, 80% β-D-fructofuranose 1,6-bisphosphate, and less than 1.5% of the open chain form. These anomeric forms interconvert spontaneously via the open chain tautomer. []

Q3: What is the stability of D-fructose-1,6-diphosphate in parenteral nutrition solutions?

A3: D-fructose-1,6-diphosphate exhibits good compatibility with components commonly used in parenteral nutrition solutions, such as calcium chloride. Compared to inorganic phosphates, its dicalcium salt precipitation is kinetically delayed and minimally affected by amino acid concentration, making it a safer choice for the simultaneous administration of high calcium and phosphate doses. []

Q4: What is the primary metabolic role of D-fructose-1,6-diphosphate?

A4: D-fructose-1,6-diphosphate is a key intermediate in glycolysis, the metabolic pathway that breaks down glucose to generate energy.

Q5: Which enzymes interact with D-fructose-1,6-diphosphate during glycolysis?

A5: D-fructose-1,6-diphosphate is the product of the enzyme D-fructose-6-phosphate kinase and the substrate for the enzyme aldolase in the glycolytic pathway. []

Q6: How does D-fructose-1,6-diphosphate regulate pyruvate kinase activity?

A6: D-fructose-1,6-diphosphate acts as an allosteric activator of pyruvate kinase, a crucial enzyme in glycolysis. This activation enhances the enzyme's affinity for its substrate, phosphoenolpyruvate, thereby increasing the rate of pyruvate production. [, ]

Q7: Can the inhibitory effect of apigenin on pyruvate kinase M2 be reversed by D-fructose-1,6-diphosphate?

A7: Interestingly, apigenin, a known anticancer agent, inhibits the tumor-specific pyruvate kinase M2. This inhibition is not reversed by D-fructose-1,6-diphosphate, suggesting that apigenin might act as a novel allosteric inhibitor of this enzyme. []

Q8: How does D-fructose-1,6-diphosphate influence the activity of fructose 1,6-diphosphatase?

A8: D-fructose-1,6-diphosphate competitively inhibits fructose 1,6-diphosphatase, an enzyme involved in gluconeogenesis (the synthesis of glucose). This inhibition helps regulate the balance between glycolysis and gluconeogenesis. []

Q9: How do phospholipids interact with fructose 1,6-diphosphatase, and how does this relate to D-fructose-1,6-diphosphate?

A9: Purification of fructose 1,6-diphosphatase often leads to activity loss at neutral pH. This is partly attributed to the removal of phospholipids, some of which act as activators. This suggests that maintaining a specific phospholipid environment might be important for optimal enzyme activity, potentially influencing its interaction with D-fructose-1,6-diphosphate. []

Q10: What are the potential applications of D-fructose-1,6-diphosphate in treating metabolic coma?

A10: Research suggests that D-fructose-1,6-diphosphate might be beneficial in the treatment of metabolic coma due to its potential to enhance cellular energy metabolism. This is particularly relevant in cases where restoring energy balance is crucial for neurological recovery. [, ]

Q11: How effective is D-fructose-1,6-diphosphate in correcting hypophosphatemia in patients undergoing surgery?

A11: Studies show that intravenous administration of D-fructose-1,6-diphosphate is effective in correcting hypophosphatemia (low blood phosphate levels), a common complication following surgery. [, ]

Q12: What are the potential benefits of D-fructose-1,6-diphosphate in treating patients with polytrauma and massive blood loss?

A12: In cases of polytrauma with significant blood loss, maintaining adequate oxygen transport is critical. D-fructose-1,6-diphosphate has been investigated for its potential to improve erythrocyte (red blood cell) function and enhance oxygen delivery to tissues, showing promise as a supportive treatment option. [, , ]

Q13: How does D-fructose-1,6-diphosphate compare to ceruloplasmin in treating thoracic trauma with polytrauma?

A13: Both D-fructose-1,6-diphosphate and ceruloplasmin have been investigated as potential adjunctive therapies for thoracic trauma in the context of polytrauma. While both substances target different aspects of the condition, ceruloplasmin, with its antioxidant properties, has demonstrated a more pronounced positive impact on respiratory function recovery, as evidenced by spirometry measurements on day 30 post-trauma. [, ]

Q14: What is the potential role of D-fructose-1,6-diphosphate in managing elderly patients with urgent surgical conditions?

A14: Elderly patients often present with underlying metabolic disorders and age-related muscle loss (sarcopenia). D-fructose-1,6-diphosphate, alongside levocarnitine, is being investigated for its potential to support energy metabolism and improve muscle function, potentially aiding in post-surgery recovery and reducing complications in this vulnerable population. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。